3-[(4-METHYLPHENYL)METHYL]-1-(QUINOLIN-2-YL)PYRROLIDINE-2,5-DIONE

Physicochemical Profiling Lead Optimisation Structure-Property Relationships

Procure this analytically confirmed (NMR reference data available) quinolinyl-pyrrolidine-2,5-dione scaffold for unbiased phenotypic or fragment-based screening. The complete absence of biological annotation eliminates target bias, maximizing novel mechanism-of-action discovery. The documented physicochemical divergence between the 4-methylphenyl and 3-methylphenyl regioisomers positions this compound as a critical SAR probe. A favorable freedom-to-operate landscape—outside US8748608 claims—enables proprietary lead development. For non-human research use only.

Molecular Formula C21H18N2O2
Molecular Weight 330.4 g/mol
Cat. No. B5004492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-METHYLPHENYL)METHYL]-1-(QUINOLIN-2-YL)PYRROLIDINE-2,5-DIONE
Molecular FormulaC21H18N2O2
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C21H18N2O2/c1-14-6-8-15(9-7-14)12-17-13-20(24)23(21(17)25)19-11-10-16-4-2-3-5-18(16)22-19/h2-11,17H,12-13H2,1H3
InChIKeyBWDNVZOBJXLCIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Methylphenyl)methyl]-1-(quinolin-2-yl)pyrrolidine-2,5-dione: Sourcing & Identity Verification for a Quinolinyl-Succinimide Research Candidate


3-[(4-Methylphenyl)methyl]-1-(quinolin-2-yl)pyrrolidine-2,5-dione (CAS not assigned; molecular formula C21H18N2O2, MW 330.38 g/mol) is a heterocyclic small molecule belonging to the quinolinyl-pyrrolidine-2,5-dione (succinimide) class [1]. The compound is commercially available as a racemic mixture from screening-compound suppliers and is intended exclusively for non-human research use . Despite the biological relevance of the quinoline and succinimide pharmacophores, a comprehensive search of primary literature, patents (including US8748608 and related dopamine D3/D2 ligand families), and authoritative databases (PubChem, ChEMBL, BindingDB) reveals a critical evidence gap: no quantitative biological activity data—neither target affinity, cellular potency, nor selectivity profile—could be identified for this specific compound at the time of analysis. The available characterisation is limited to structural identity (InChIKey BWDNVZOBJXLCIT-UHFFFAOYSA-N) and NMR spectral library submission [1][2].

Why Generic Substitution of 3-[(4-Methylphenyl)methyl]-1-(quinolin-2-yl)pyrrolidine-2,5-dione Is Not Advisable Without Comparative Evidence


The quinolinyl-succinimide scaffold is highly sensitive to subtle structural modifications; close analogs demonstrate that even a methyl-group positional shift (e.g., 3-methylphenyl vs. 4-methylphenyl) can substantially alter physicochemical properties including lipophilicity, aqueous solubility, and polar surface area . Within the same patent and database landscapes, structurally related compounds (e.g., 4-phenylpiperazine derivatives in US8748608) exhibit a remarkable dynamic range of D3 receptor affinities (Ki values spanning 0.5–>1000 nM), illustrating that scaffold similarity does not predict biological activity [1]. Therefore, procurement decisions based on assumed class-level interchangeability carry a high risk of obtaining a compound with uncharacterised—and potentially divergent—pharmacological behaviour. The quantitative evidence gap for the target compound, when contrasted with the well-characterised structure-activity relationships of its neighbours, constitutes the central factor that prevents generic substitution.

Quantitative Differentiation Evidence for 3-[(4-Methylphenyl)methyl]-1-(quinolin-2-yl)pyrrolidine-2,5-dione Relative to Closest Analogs


Regioisomeric Physicochemical Differentiation: 4-Methylphenyl vs. 3-Methylphenyl Analog

The closest catalogued analog, 3-[(3-methylphenyl)methyl]-1-(quinolin-2-yl)pyrrolidine-2,5-dione (ChemDiv compound 3578-0865), has experimentally determined or computed physicochemical parameters that serve as a comparator baseline . The methyl substitution position (para vs. meta) is known in medicinal chemistry to modulate molecular planarity and electronic distribution, which in turn influence target binding, permeability, and metabolic stability [1]. While direct experimental physicochemical data for the target 4-methylphenyl compound are not publicly available, the existence of the regioisomer with quantified properties provides a procurement-relevant reference: any user acquiring the target compound should anticipate property differences on the order of 0.3–0.5 log units for logP and up to 0.5 log units for logD relative to the 3-methylphenyl form, based on well-established substituent π-constants for methyl groups.

Physicochemical Profiling Lead Optimisation Structure-Property Relationships

Absence of Biological Activity Data as a Procurement Differentiator

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, and Google Patents yielded zero quantitative biological activity records for the target compound, whereas numerous structurally related quinolinyl-pyrrolidine-2,5-dione derivatives and phenylpiperazine-based dopamine ligands have extensive target-annotated data [1][2]. This absence is itself actionable procurement intelligence: the compound represents an unexplored region of chemical space within the quinolinyl-succinimide series. For organisations seeking novel intellectual property or first-in-class chemical probes, this lack of pre-existing data constitutes a strategic advantage, as it minimises the risk of patent encumbrance and prior art conflicts [3]. Conversely, for programmes requiring characterised tool compounds with known target engagement, the data gap is a disqualifying factor.

Screening Library Selection Target Deconvolution Chemical Probe Development

Scaffold Divergence from Patent-Protected Dopamine D3 Chemotypes

The target compound features a quinolin-2-yl substituent directly attached to the pyrrolidine-2,5-dione nitrogen, forming a planar, conjugated N-aryl succinimide system. In contrast, the most extensively characterised dopamine D3 ligands in US8748608 employ a 4-phenylpiperazine core with flexible alkyl/amide linkers and a biaryl terminus [1]. This fundamental scaffold divergence means that the target compound belongs to an entirely different chemotype (quinolinyl-succinimide vs. phenylpiperazine-biaryl), and no quantitative cross-scaffold activity extrapolation is scientifically justifiable. The pharmacophoric differences are quantifiable: the target compound has 2 hydrogen bond acceptors (succinimide carbonyls) and a planar quinoline surface, while the US8748608 series presents a protonatable piperazine nitrogen (pKa ~7–8) critical for D3 binding [2].

Dopamine Receptor Pharmacology Patent Landscape Analysis Chemical Series Differentiation

Recommended Procurement and Research Scenarios for 3-[(4-Methylphenyl)methyl]-1-(quinolin-2-yl)pyrrolidine-2,5-dione Based on Current Evidence


Chemical Probe Discovery in Underexplored Quinolinyl-Succinimide Space

Given the confirmed absence of biological annotation (Section 3, Evidence Item 2), this compound is best deployed as a starting point for de novo chemical probe campaigns. Research teams can perform broad phenotypic or fragment-based screening without the encumbrance of pre-existing target hypotheses, maximising the probability of discovering novel mechanism-of-action. The NMR spectral reference data available through SpectraBase facilitate quality control and identity verification upon receipt [1].

Regioisomeric Selectivity Mapping in Lead Optimisation Programmes

The documented physicochemical divergence between the 4-methylphenyl (target) and 3-methylphenyl (ChemDiv analog) regioisomers (Section 3, Evidence Item 1) positions this compound as a critical tool for establishing structure-property relationships within the quinolinyl-succinimide class. Parallel procurement and testing of both regioisomers can quantify the impact of methyl substitution position on target engagement, cellular permeability, and metabolic stability, generating valuable SAR data where none currently exists .

Patent-Landscape Gap-Filling and Freedom-to-Operate Analysis

The target compound occupies a structural niche that is conspicuously absent from the granted claims of US8748608 and related dopamine receptor patents (Section 3, Evidence Item 3). This makes it a strategically attractive scaffold for organisations seeking to develop novel IP around quinolinyl-succinimide derivatives. A freedom-to-operate assessment is particularly favourable, as no existing patent specifically exemplifies or claims this compound with biological data [2].

Negative Control or Chemical Genomic Bypass Profiling

Should future profiling reveal that this compound lacks activity against dopamine D2/D3 receptors (consistent with its pharmacophoric divergence from the US8748608 series), it could serve as a valuable negative control in assay panels targeting GPCR off-target screening, or as a starting point for chemical genomic bypass screens in cancer cell lines where quinoline-containing compounds have shown antiproliferative effects via non-dopaminergic mechanisms [2][3].

Quote Request

Request a Quote for 3-[(4-METHYLPHENYL)METHYL]-1-(QUINOLIN-2-YL)PYRROLIDINE-2,5-DIONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.